molecular formula C14H18N2O3 B8476601 (S)-3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic Acid Ethyl Ester

(S)-3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic Acid Ethyl Ester

Cat. No. B8476601
M. Wt: 262.30 g/mol
InChI Key: CRPCSEZDTZRRFH-UHFFFAOYSA-N
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Patent
US04575503

Procedure details

The reaction mixture of 3-azido-1-ethoxycarbonylmethyl-2,3,4,5-tetrahydro-1H[1]-benzazepin-2-one (13.98 kg) and 5% palladium on carbon (1.3 kg) in anhydrous ethanol (57 liters) was hydrogenated under 3 atmospheres pressure of hydrogen for 5 hours. The pressure reactor was vented at hourly intervals to remove the accumulated nitrogen. The catalyst was removed by filtration and washed with ethyl alcohol. The solution was evaporated to dryness to give 3-amino-1-ethoxycarbonylmethyl-2,3,4,5-tetrahydro-1H-[1]benzazepin-2-one.
Name
3-azido-1-ethoxycarbonylmethyl-2,3,4,5-tetrahydro-1H[1]-benzazepin-2-one
Quantity
13.98 kg
Type
reactant
Reaction Step One
Quantity
1.3 kg
Type
catalyst
Reaction Step One
Quantity
57 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]([CH:4]1[CH2:10][CH2:9][C:8]2[CH:11]=[CH:12][CH:13]=[CH:14][C:7]=2[N:6]([CH2:15][C:16]([O:18][CH2:19][CH3:20])=[O:17])[C:5]1=[O:21])=[N+]=[N-].[H][H]>[Pd].C(O)C>[NH2:1][CH:4]1[CH2:10][CH2:9][C:8]2[CH:11]=[CH:12][CH:13]=[CH:14][C:7]=2[N:6]([CH2:15][C:16]([O:18][CH2:19][CH3:20])=[O:17])[C:5]1=[O:21]

Inputs

Step One
Name
3-azido-1-ethoxycarbonylmethyl-2,3,4,5-tetrahydro-1H[1]-benzazepin-2-one
Quantity
13.98 kg
Type
reactant
Smiles
N(=[N+]=[N-])C1C(N(C2=C(CC1)C=CC=C2)CC(=O)OCC)=O
Name
Quantity
1.3 kg
Type
catalyst
Smiles
[Pd]
Name
Quantity
57 L
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to remove the accumulated nitrogen
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
WASH
Type
WASH
Details
washed with ethyl alcohol
CUSTOM
Type
CUSTOM
Details
The solution was evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
NC1C(N(C2=C(CC1)C=CC=C2)CC(=O)OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04575503

Procedure details

The reaction mixture of 3-azido-1-ethoxycarbonylmethyl-2,3,4,5-tetrahydro-1H[1]-benzazepin-2-one (13.98 kg) and 5% palladium on carbon (1.3 kg) in anhydrous ethanol (57 liters) was hydrogenated under 3 atmospheres pressure of hydrogen for 5 hours. The pressure reactor was vented at hourly intervals to remove the accumulated nitrogen. The catalyst was removed by filtration and washed with ethyl alcohol. The solution was evaporated to dryness to give 3-amino-1-ethoxycarbonylmethyl-2,3,4,5-tetrahydro-1H-[1]benzazepin-2-one.
Name
3-azido-1-ethoxycarbonylmethyl-2,3,4,5-tetrahydro-1H[1]-benzazepin-2-one
Quantity
13.98 kg
Type
reactant
Reaction Step One
Quantity
1.3 kg
Type
catalyst
Reaction Step One
Quantity
57 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]([CH:4]1[CH2:10][CH2:9][C:8]2[CH:11]=[CH:12][CH:13]=[CH:14][C:7]=2[N:6]([CH2:15][C:16]([O:18][CH2:19][CH3:20])=[O:17])[C:5]1=[O:21])=[N+]=[N-].[H][H]>[Pd].C(O)C>[NH2:1][CH:4]1[CH2:10][CH2:9][C:8]2[CH:11]=[CH:12][CH:13]=[CH:14][C:7]=2[N:6]([CH2:15][C:16]([O:18][CH2:19][CH3:20])=[O:17])[C:5]1=[O:21]

Inputs

Step One
Name
3-azido-1-ethoxycarbonylmethyl-2,3,4,5-tetrahydro-1H[1]-benzazepin-2-one
Quantity
13.98 kg
Type
reactant
Smiles
N(=[N+]=[N-])C1C(N(C2=C(CC1)C=CC=C2)CC(=O)OCC)=O
Name
Quantity
1.3 kg
Type
catalyst
Smiles
[Pd]
Name
Quantity
57 L
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to remove the accumulated nitrogen
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
WASH
Type
WASH
Details
washed with ethyl alcohol
CUSTOM
Type
CUSTOM
Details
The solution was evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
NC1C(N(C2=C(CC1)C=CC=C2)CC(=O)OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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